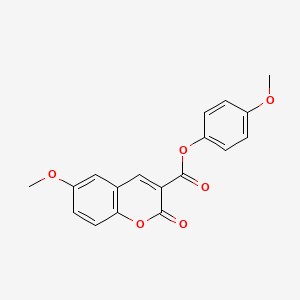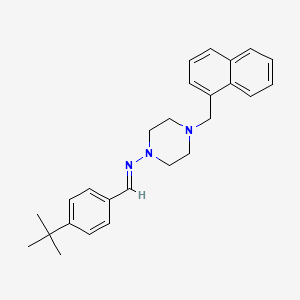![molecular formula C17H15N3O3S B5558949 4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)
4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide" belongs to a class of compounds featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of similar thiadiazole derivatives often involves the reaction of specific amines with carboxylic acids or their derivatives. For instance, the synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide involved the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, forming dimers through intermolecular hydrogen bonds (Wan, Wu, Han, Cao, & Wang, 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives typically features a thiadiazole ring with various substituents that influence the compound's properties. For example, the molecular structure and spectroscopic data of a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using DFT calculations and various spectroscopic techniques (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Thiadiazole compounds often show reactions typical of heterocyclic compounds. They may participate in substitution reactions and can act as ligands in coordination compounds. For instance, some thiadiazole derivatives demonstrated antimicrobial activities and formed complexes with metal ions (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. For instance, N-3-hydroxyphenyl-4-methoxybenzamide showcased specific crystalline properties determined by single crystal X-ray diffraction and DFT calculations (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on related compounds, demonstrating the synthesis and structural characterization of derivatives involving 1,3,4-thiadiazole, showcasing methodologies that could be applicable to the synthesis of "4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide". These studies highlight the importance of 1,3,4-thiadiazole derivatives in chemical synthesis, providing a foundation for understanding the synthesis routes and structural features of similar compounds (Vinusha et al., 2015).
Biological Activities
Antimicrobial and Antifungal Properties
A considerable volume of research focuses on the antimicrobial and antifungal activities of compounds containing the 1,3,4-thiadiazole moiety. These studies offer insights into the potential applications of such compounds in combating microbial and fungal infections, with findings indicating moderate to significant activities against various bacterial and fungal species (Gür et al., 2020).
Antiproliferative Properties
Compounds featuring 1,3,4-thiadiazole have also been investigated for their antiproliferative effects against cancer cell lines. This area of research holds potential for the development of new therapeutic agents targeting cancer, with some compounds showing considerable cytotoxicity against specific cancer cell lines, highlighting the promise of thiadiazole derivatives in oncology (Gür et al., 2020).
Chemical Sensing and Molecular Recognition
Additionally, there is interest in the use of thiadiazole derivatives for chemical sensing and molecular recognition applications. These compounds exhibit selective interactions with certain metal ions, suggesting their utility in developing new chemical sensors and diagnostic tools (Manna et al., 2020).
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-8-15(9-7-14)23-10-12-2-4-13(5-3-12)16(21)19-17-20-18-11-24-17/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMLOAPONLHTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)



![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)
![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)